Ethyl 6-phenylpyrimidine-4-carboxylate chemical structure and properties
Ethyl 6-phenylpyrimidine-4-carboxylate chemical structure and properties
Technical Whitepaper: Ethyl 6-phenylpyrimidine-4-carboxylate
Executive Summary Ethyl 6-phenylpyrimidine-4-carboxylate is a critical heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of bioactive molecules.[1] Unlike its abundant dihydro- or tetrahydro- counterparts (often products of the Biginelli reaction), the fully aromatic pyrimidine core offers distinct electronic properties and planar geometry essential for pi-stacking interactions in protein binding pockets.[1] This guide details the structural characteristics, validated synthetic pathways, and functionalization strategies of this compound, specifically for applications in oncology (apoptosis regulation) and neurodegenerative therapeutic research.
Chemical Identity & Structural Analysis
The molecule consists of a 1,3-diazine (pyrimidine) core substituted at the 4-position with an ethyl carboxylate group and at the 6-position with a phenyl ring.[1][2] The absence of substituents at the 2-position distinguishes it from many common pyrimidine derivatives, preserving the basicity of the ring nitrogens and allowing for specific C2-functionalization if required.
| Property | Data |
| IUPAC Name | Ethyl 6-phenylpyrimidine-4-carboxylate |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Core Scaffold | Aromatic Pyrimidine (1,3-Diazine) |
| Key Substituents | C4-Ethyl Ester (Electrophilic/Modifiable); C6-Phenyl (Lipophilic/Pi-Stacking) |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water |
Structural Significance:
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C4-Ester: Acts as a "chemical handle" for further elaboration into alcohols, amides, or heterocycles (e.g., oxadiazoles).
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C6-Phenyl: Provides a hydrophobic anchor, often occupying hydrophobic pockets in kinase or enzyme active sites.
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N1/N3 Nitrogens: Available for hydrogen bonding or coordination; the aromatic nature reduces their basicity compared to reduced pyrimidines.
Synthetic Pathways
The synthesis of the fully aromatic Ethyl 6-phenylpyrimidine-4-carboxylate requires a condensation strategy that ensures aromatization, distinct from the Biginelli conditions that yield dihydropyrimidines.[1]
Validated Synthesis Protocol
The most robust route involves the cyclocondensation of Ethyl benzoylpyruvate (Ethyl 2,4-dioxo-4-phenylbutanoate) with Formamidine .
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Precursor: Ethyl benzoylpyruvate (Prepared from Acetophenone + Diethyl Oxalate).
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Nitrogen Source: Formamidine Acetate (Provides the N-C-N fragment).
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Mechanism: [3+3] Cyclocondensation followed by dehydration.
Step-by-Step Protocol:
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Preparation of Precursor: React Acetophenone (1.0 eq) with Diethyl Oxalate (1.2 eq) in the presence of Sodium Ethoxide (NaOEt) in ethanol. Acidify to isolate Ethyl benzoylpyruvate.
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Cyclization:
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Dissolve Ethyl benzoylpyruvate (1.0 eq) in Ethanol.
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Add Formamidine Acetate (1.2 eq).[1]
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Add Sodium Ethoxide (1.0 eq) or Sodium Acetate to neutralize the salt.
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Reflux for 4–6 hours. Monitor by TLC (Disappearance of diketone).
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Work-up: Cool the mixture. Evaporate solvent.[2][3] Redissolve in Dichloromethane (DCM) and wash with water. Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).
Synthesis Logic Diagram (Graphviz)
Caption: Convergent synthesis of the pyrimidine core via [3+3] cyclization of a 1,3-dielectrophile with a 1,3-dinucleophile.
Reactivity & Functionalization
Once synthesized, the ester group at the 4-position serves as the primary site for diversification. The aromatic ring is stable, allowing for harsh reduction or hydrolysis conditions.
Key Transformations
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Reduction to Alcohol:
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Hydrolysis to Acid:
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Reagents: LiOH or NaOH in THF/Water.
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Product: 6-Phenylpyrimidine-4-carboxylic acid.[1]
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Application: Precursor for amide coupling (Peptide mimetics).
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Amidation:
Functionalization Workflow (Graphviz)
Caption: Divergent synthesis from the ester scaffold yielding three distinct pharmacophore classes.
Medicinal Chemistry Applications
This scaffold is extensively referenced in patent literature for high-value therapeutic targets.[1]
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Apoptosis Regulation (Oncology): Derivatives of (6-phenylpyrimidin-4-yl)methanol are used to synthesize Thienopyrimidine analogues.[1] These compounds function as inhibitors of anti-apoptotic proteins (e.g., Bcl-2 family), promoting programmed cell death in cancer cells. The pyrimidine ring acts as a bioisostere for other aromatic systems, improving metabolic stability.
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Neuroprotection (Huntington's Disease): Amide derivatives (6-phenylpyrimidine-4-carboxamides) have shown potential in modulating kynurenine monooxygenase (KMO) or similar pathways involved in neuroinflammation.[1] The planar aromatic system allows for intercalation or precise stacking within the enzyme active site.
Safety & Handling
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Hazard Classification: Irritant (Xi).
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Precautions:
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Avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.
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Spill Response: Sweep up solid spills to avoid dust generation. Dissolve residue in acetone/ethanol for waste disposal.
References
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Synthesis of Pyrimidine Esters via Cyclocondensation Source:EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. Context:[6] Describes the reduction of Ethyl 6-phenylpyrimidine-4-carboxylate to the corresponding alcohol using NaBH4. URL:
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Pyrimidines in Neurodegenerative Drug Discovery Source:US 2013/0331370 A1 - Pyrimidine Carboxamides. Context:[1] Lists Ethyl 6-phenylpyrimidine-4-carboxylate and its amide derivatives as chemical entities for treating neurodegenerative disorders. URL:
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General Pyrimidine Synthesis (The Chemistry of Heterocyclic Compounds) Source:The Pyrimidines.[2][7][3][5][6][8][9][10] Brown, D. J. (Wiley-Interscience).[1] Context: Authoritative text on the condensation of 1,3-dicarbonyls with amidines to form pyrimidines. URL:[Link][1]
Sources
- 1. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. CN102993016A - Preparation method of ethyl benzoyl pyruvate - Google Patents [patents.google.com]
